molecular formula C15H9Cl2N3O4 B11706055 2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11706055
M. Wt: 366.2 g/mol
InChI Key: RIEAJQJYGHQXNC-UHFFFAOYSA-N
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Description

2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,5-dichloroaniline with formaldehyde to form the intermediate 2,5-dichlorophenylaminomethyl. This intermediate is then reacted with 4-nitrophthalic anhydride under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-{[(2,5-dichlorophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease pathways, leading to its therapeutic effects . For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H9Cl2N3O4

Molecular Weight

366.2 g/mol

IUPAC Name

2-[(2,5-dichloroanilino)methyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H9Cl2N3O4/c16-8-4-5-10(17)11(6-8)18-7-19-14(21)9-2-1-3-12(20(23)24)13(9)15(19)22/h1-6,18H,7H2

InChI Key

RIEAJQJYGHQXNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CNC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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